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2-Hydroxyimino-4-phenylbut-3-ene

Cat. No.: B15008597
M. Wt: 161.20 g/mol
InChI Key: OGVPVEBIPIJKEJ-OHFYBLQUSA-N
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Description

Imines are a class of chemical compounds containing a carbon-nitrogen double bond. A specific and highly useful subset of imines is the oxime family, which possesses the general formula RR'C=N-OH. wikipedia.org The term "oxime," a portmanteau of "oxygen" and "imine," has been part of the chemical lexicon since the 19th century. wikipedia.org Oximes are typically synthesized through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). wikipedia.orgresearchgate.net

The significance of oximes in organic synthesis is extensive. Due to their crystalline nature, they have historically been used for the purification and characterization of carbonyl compounds. asianpubs.orgorientjchem.org Beyond this, they serve as crucial synthetic intermediates. nih.gov Key transformations of oximes include:

Reduction to form primary amines. wikipedia.org

Dehydration to yield nitriles. britannica.com

Rearrangement to produce amides, most notably through the Beckmann rearrangement. wikipedia.orgbritannica.com

This versatility makes the oxime functional group a valuable tool for chemists, allowing for the interconversion of various important organic functionalities.

Table 1: Comparison of General Imines and Oximes
FeatureGeneral IminesOximes (A subclass of Imines)
General Structure R₂C=NR'R₂C=N-OH
Formation Reaction of an aldehyde/ketone with a primary amine.Reaction of an aldehyde/ketone with hydroxylamine (NH₂OH). wikipedia.org
Key Characteristic Contains a C=N double bond.Contains a C=N-OH functional group. wikipedia.org
Primary Synthetic Use Intermediates in the synthesis of amines and nitrogen-containing heterocycles.Intermediates for synthesizing amides (Beckmann rearrangement), amines, and nitriles; used as protecting groups. nih.govbritannica.com

The 4-phenylbut-3-ene scaffold provides the carbon framework for the title compound. In the context of 2-hydroxyimino-4-phenylbut-3-ene, the most relevant precursor and a compound of significant research interest is 4-phenylbut-3-en-2-one , also known as benzylideneacetone (B49655). This α,β-unsaturated ketone is a versatile building block in organic synthesis.

The conjugated system of 4-phenylbut-3-en-2-one, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, allows it to participate in a variety of chemical reactions. It is frequently used in multicomponent reactions to construct complex molecular architectures. For example, research has shown its utility in three-component reactions with benzothiazole (B30560) and alkyl chloroformates to synthesize novel benzothiazole derivatives. mdpi.com In other studies, its reaction with cyanoacetamide has been investigated, leading to the formation of substituted pyridinones and complex bicyclic systems, demonstrating the scaffold's capacity for creating diverse heterocyclic structures. rsc.org The synthesis of this compound would proceed directly from the oximation of 4-phenylbut-3-en-2-one.

Table 2: Physical Properties of the Precursor Ketone, (3E)-4-phenyl-3-buten-2-one
PropertyValue
CAS Number 1896-62-4
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.189 g/mol
Melting Point 38.5-41 °C
Boiling Point 260-262 °C
Density 1.038 g/mL
chemsynthesis.com

While direct research on this compound is limited, a rich history exists for its structural analogs, particularly α,β-unsaturated oximes. The discovery of the Beckmann rearrangement by German chemist Ernst Otto Beckmann in 1886 stands as a cornerstone in oxime chemistry. wikipedia.orgorganicreactions.org This acid-catalyzed reaction converts an oxime into a substituted amide. wikipedia.orgbyjus.com The rearrangement is of immense industrial importance, exemplified by the synthesis of caprolactam from cyclohexanone (B45756) oxime, which is a precursor to Nylon 6. wikipedia.org

Early academic interest in the behavior of α,β-unsaturated ketoximes in the Beckmann rearrangement was documented in publications like the Journal of the American Chemical Society. acs.org This demonstrates that the specific reactivity of this class of compounds has been a subject of scientific inquiry for many decades.

More contemporary research has unveiled new and interesting behaviors of these analogs. Studies have explored the intramolecular [4+2] cycloaddition reactions of α,β-unsaturated oximes. acs.orgnih.gov These reactions can proceed under facile conditions to form nitrones, which are themselves valuable synthetic intermediates, highlighting the ongoing evolution of our understanding of oxime chemistry. acs.orgnih.gov The development of novel synthetic methods, including environmentally friendly, solvent-free "grindstone" chemistry for oxime synthesis, further illustrates the continuing refinement of this area of organic chemistry. asianpubs.orgnih.gov

Table 3: Selected Research Findings on Analogs of this compound
Research AreaKey FindingSignificance
Beckmann Rearrangement An acid-catalyzed rearrangement of an oxime to a substituted amide. The migrating group is typically anti-periplanar to the hydroxyl leaving group. wikipedia.orgorganic-chemistry.orgA foundational, historically significant reaction for producing amides from ketones, discovered in 1886. organicreactions.org
Intramolecular [4+2] Cycloaddition α,β-unsaturated oximes can undergo intramolecular Diels-Alder type reactions to form bicyclic nitrones. acs.orgnih.govDemonstrates novel reactivity for this class of compounds, providing access to complex nitrogen-containing polycyclic systems.
Allergenic Potential An α,β-unsaturated oxime was identified as a strong contact allergen in animal studies, possibly through metabolic transformation and reaction with proteins. nih.govHighlights the need to understand the biological interactions of this class of compounds.
Green Synthesis Oximes can be synthesized efficiently by grinding carbonyl compounds with hydroxylamine hydrochloride and a mild base like Bi₂O₃ or Na₂CO₃ without solvent. asianpubs.orgnih.govOffers an environmentally benign and rapid alternative to classical, solvent-based methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B15008597 2-Hydroxyimino-4-phenylbut-3-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(NZ)-N-[(E)-4-phenylbut-3-en-2-ylidene]hydroxylamine

InChI

InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-8,12H,1H3/b8-7+,11-9-

InChI Key

OGVPVEBIPIJKEJ-OHFYBLQUSA-N

Isomeric SMILES

C/C(=N/O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(=NO)C=CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxyimino 4 Phenylbut 3 Ene and Its Derivatives

Direct Synthesis Approaches from Precursor Molecules

Direct synthesis methods provide a straightforward route to 2-hydroxyimino-4-phenylbut-3-ene and its analogs, primarily through condensation and multicomponent reactions.

Condensation Reactions with Hydroxylamine (B1172632) and its Salts

A prevalent and classical method for the synthesis of oximes is the condensation reaction of a ketone with hydroxylamine or its salts. nih.gov In the context of this compound, the precursor ketone is benzylideneacetone (B49655) (also known as 4-phenylbut-3-en-2-one). chemspider.comnih.gov This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of benzylideneacetone, followed by dehydration to yield the corresponding oxime.

The reaction conditions for this transformation can be varied. Typically, hydroxylamine hydrochloride is used in the presence of a base, such as sodium carbonate or sodium hydroxide (B78521), to liberate the free hydroxylamine. nih.gov The reaction is often carried out in a protic solvent like ethanol (B145695) or water.

Table 1: Synthesis of this compound from Benzylideneacetone

Reactant 1Reactant 2Product
BenzylideneacetoneHydroxylamineThis compound

This method is generally efficient and provides good yields of the desired product. The starting material, benzylideneacetone, is readily available and can be synthesized through the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone (B3395972). polimi.it

Multicomponent Reaction Strategies Incorporating the 4-Phenylbut-3-ene Moiety

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While direct MCRs for the synthesis of this compound are not extensively documented, strategies incorporating the 4-phenylbut-3-ene moiety into more complex structures are known. For instance, the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide can lead to various bicyclic and dihydropyridine (B1217469) derivatives, demonstrating the reactivity of the 4-phenylbut-3-ene scaffold in multicomponent settings. rsc.org Although this specific reaction does not yield a simple hydroxyimino derivative, it highlights the potential for developing novel MCRs that could incorporate a source of the hydroxyimino group to directly access derivatives of this compound.

Stereoselective Synthesis of this compound Isomers and Analogs

The oxime functional group in this compound can exist as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond. The stereoselective synthesis of a specific isomer is crucial when the biological activity or subsequent reactivity is dependent on the geometry of the oxime.

Methods for achieving stereoselectivity in oxime synthesis often rely on the careful control of reaction conditions, such as pH and temperature. The specific isomer obtained can also be influenced by the nature of the substituents on the starting ketone and the reagents used. While the literature specifically detailing the stereoselective synthesis of this compound isomers is not abundant, general principles of stereocontrolled oxime formation can be applied. For instance, kinetic or thermodynamic control of the reaction can favor the formation of one isomer over the other.

Furthermore, biocatalytic methods have been employed for the stereoselective synthesis of related chiral molecules containing the 4-phenylbut-3-ene framework. For example, a multi-enzyme cascade reaction has been used for the stereoselective synthesis of (3S)-stereoisomers of a commercial odorant, starting from (E)-3-methyl-4-phenylbut-3-en-2-one. polimi.it This demonstrates the potential of enzymatic systems to achieve high stereoselectivity, which could be adapted for the synthesis of chiral hydroxyimino compounds. Additionally, stereoselective syntheses of amino acid components containing a 3-phenyl-3-hydroxy moiety have been achieved, highlighting methods for controlling stereocenters in related structures. elsevierpure.com

Preparation of Related Hydroxyimino Compounds with Structural Similarities

The synthetic methodologies for preparing hydroxyimino compounds are not limited to the direct oximation of ketones. Several strategies have been developed for the synthesis of structurally related hydroxyimino-containing molecules, such as indolin-2-ones and α-(hydroxyimino)amides.

Synthesis of Hydroxyimino-Containing Indolin-2-ones

Indolin-2-one (oxindole) derivatives are an important class of heterocyclic compounds with diverse biological activities. The introduction of a hydroxyimino group into the indolin-2-one scaffold can lead to compounds with interesting pharmacological properties. Several synthetic routes to hydroxyimino-containing indolin-2-ones have been reported.

One approach involves the synthesis of 3-substituted-3-hydroxyindolin-2-ones, which can serve as precursors. rsc.org For example, a three-component coupling of N-protected isatin, an aryne precursor, and a 1,3-dione can yield 3-hydroxyindolin-2-one (B1221191) derivatives. rsc.org These can potentially be converted to the corresponding hydroxyimino compounds. Another method involves the rearrangement of 2-hydroxy-3-indolinones to 3-hydroxy-2-indolinones. researchgate.net Furthermore, various 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity. mdpi.com The synthesis of highly substituted indolines and indoles can also be achieved through intramolecular cycloaddition reactions. nih.gov

Approaches to α-(Hydroxyimino)amides

α-(Hydroxyimino)amides are valuable intermediates in organic synthesis. researchgate.net Their synthesis can be achieved through several methods. One common approach is the oximation of α-keto amides. Another strategy involves the direct amidation of α-hydroxyimino acids.

Recent research has focused on developing efficient and environmentally friendly methods for amide synthesis. organic-chemistry.org For instance, the direct amidation of lactic acid with primary amines under solvent- and catalyst-free conditions has been reported for the synthesis of α-hydroxyl amides. researchgate.net Additionally, a titanium tetrachloride-mediated direct amination of α-hydroxy amides has been developed, providing a route to α-amino amides which could potentially be converted to their hydroxyimino analogs. nih.gov These modern amidation techniques could be adapted for the synthesis of α-(hydroxyimino)amides from suitable precursors.

Formation of Hydroxyimino-Benzohydrazides

The synthesis of derivatives of this compound, such as hydroxyimino-benzohydrazides, involves multi-step synthetic pathways. A key precursor for these syntheses is 4-phenylbut-3-en-2-one, commonly known as benzylideneacetone. The formation of the target oxime, this compound, is a critical intermediate step.

The synthesis of this compound is achieved through the reaction of 4-phenylbut-3-en-2-one with hydroxylamine hydrochloride in the presence of a base. researchgate.net This reaction is a standard method for the formation of oximes from ketones. The general scheme for this synthesis is presented below:

Scheme 1: Synthesis of this compound Synthesis of this compound

The starting material, 4-phenylbut-3-en-2-one, can be synthesized via a Claisen-Schmidt condensation between benzaldehyde and acetone in the presence of a base catalyst, such as sodium hydroxide. google.com

Following the synthesis of this compound, the subsequent formation of a "hydroxyimino-benzohydrazide" can be interpreted as the reaction of the parent ketone, 4-phenylbut-3-en-2-one, with a benzohydrazide (B10538). This reaction would yield a hydrazone derivative, which incorporates the benzohydrazide moiety while the "hydroxyimino" character is derived from the potential to form the oxime.

The reaction of 4-phenylbut-3-en-2-one with a substituted benzohydrazide typically proceeds via acid-catalyzed condensation to form the corresponding N'- (1-methyl-3-phenylallylidene)benzohydrazide.

Scheme 2: Synthesis of N'-(1-methyl-3-phenylallylidene)benzohydrazide Derivatives Synthesis of N'-(1-methyl-3-phenylallylidene)benzohydrazide Derivatives

Detailed research findings have demonstrated the synthesis of various benzohydrazide derivatives through the condensation of different substituted benzohydrazides with carbonyl compounds. derpharmachemica.comderpharmachemica.com For instance, the synthesis of (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide was achieved by reacting 4-chlorobenzohydrazide with 3,4-dimethoxybenzaldehyde (B141060) in the presence of concentrated hydrochloric acid. derpharmachemica.com A similar principle applies to the reaction with α,β-unsaturated ketones like 4-phenylbut-3-en-2-one.

The reaction conditions for the formation of such hydrazones can be optimized. Studies have explored various catalysts, including inorganic acids (HCl, H2SO4) and organic acids (HCOOH, CH3COOH), as well as different solvents like ethanol and methanol, often at room temperature. derpharmachemica.com

Below is a data table summarizing the synthesis of related benzohydrazide derivatives, which illustrates the general methodology applicable to the synthesis of derivatives from 4-phenylbut-3-en-2-one.

EntryAldehyde/KetoneHydrazideCatalystSolventProduct
13,4,5-trimethoxybenzaldehyde4-methoxybenzohydrazideconc. HClWater(E)-N'-(3,4,5-trimethoxybenzylidene)-4-methoxybenzohydrazide
23,4-dimethoxybenzaldehyde4-chlorobenzohydrazideconc. HClEthanol/Water(E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide
32,5-dimethoxybenzaldehyde4-chlorobenzohydrazideconc. HClEthanol/Water(E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide
4Thiophene-2-carbaldehyde4-chlorobenzohydrazideconc. HClEthanol/Water(E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazide
54-chlorobenzaldehyde4-chlorobenzohydrazideconc. HClEthanol/Water(E)-4-Chloro-N'-(4-chlorobenzylidene)benzohydrazide
Table generated based on methodologies described in cited literature. derpharmachemica.comderpharmachemica.com

The characterization of these products is typically performed using spectroscopic methods such as Fourier Transform Infrared (FTIR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR). derpharmachemica.comderpharmachemica.com The FTIR spectra would show characteristic bands for the N-H, C=O, and C=N groups, confirming the formation of the hydrazone.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxyimino 4 Phenylbut 3 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Hydroxyimino-4-phenylbut-3-ene, both ¹H and ¹³C NMR would provide definitive information about its structure.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule: the hydroxyl proton, the vinylic protons, the protons of the phenyl group, and the methyl protons. The exact chemical shifts (δ) are influenced by the solvent used, but typical ranges can be predicted.

Based on analogous structures, the following proton signals are expected rsc.org:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
Hydroxyl (-OH)Broad singlets (broad)N/A
Phenyl (C₆H₅)7.20 - 7.60Multiplet
Vinylic (-CH=CH-)6.70 - 7.00Doublet, Doublet of doublets~16 Hz (trans coupling)
Methyl (-CH₃)2.00 - 2.30SingletN/A

The broadness of the hydroxyl proton signal is due to chemical exchange and hydrogen bonding. The aromatic protons will appear as a complex multiplet in the downfield region. The vinylic protons are expected to show a large coupling constant, characteristic of a trans configuration along the double bond. The methyl protons adjacent to the imine group would appear as a singlet.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Expected ¹³C NMR chemical shifts are as follows, based on data from similar compounds rsc.org:

Carbon Assignment Expected Chemical Shift (ppm)
Imine Carbon (C=N)160 - 165
Aromatic Carbons (C₆H₅)125 - 140
Vinylic Carbons (-CH=CH-)120 - 135
Methyl Carbon (-CH₃)12 - 18

The imine carbon is characteristically found in the downfield region of the spectrum. The aromatic and vinylic carbons would have signals in the intermediate range, while the aliphatic methyl carbon would be the most upfield signal.

Theoretical Calculations of NMR Chemical Shifts

In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) can predict NMR chemical shifts with a high degree of accuracy. bibliomed.org These computational approaches calculate the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can be invaluable for confirming peak assignments and providing insight into the electronic structure of the molecule. For complex molecules, these theoretical predictions can help to resolve ambiguities in the experimental spectra. bibliomed.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the following absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (vinylic)3000 - 3100Medium
C=N stretch (imine)1640 - 1690Medium
C=C stretch (alkene)1600 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
N-O stretch930 - 960Medium

The broad O-H stretching band is a key feature, indicative of the hydroxyl group. The C=N stretching vibration of the imine is another important diagnostic peak. The presence of both aromatic and vinylic C-H stretches, along with the various C=C stretching bands, would confirm the unsaturated nature of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The extended conjugation in this compound, involving the phenyl group, the carbon-carbon double bond, and the carbon-nitrogen double bond, is expected to result in strong UV absorption. The principal absorption maximum (λmax) would likely fall in the range of 250-350 nm. This absorption corresponds to a π → π* electronic transition within the conjugated system. The exact position and intensity of the absorption are dependent on the solvent and the specific stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₁NO), the expected monoisotopic mass is 161.084064 Da. chemspider.com HRMS analysis would be able to confirm this exact mass, thereby verifying the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, with characteristic fragments arising from the loss of groups such as -OH, -CH₃, and the cleavage of the butene chain.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation

The solid-state structure of this compound, also known by its systematic name N-hydroxy-4-phenylbut-3-en-2-imine, was determined through single-crystal X-ray diffraction. researchgate.net This powerful analytical technique provides precise information on the crystal system, space group, and the spatial arrangement of atoms, offering a comprehensive view of the molecule's structure at the atomic level.

The crystallographic analysis of this compound revealed that it crystallizes in the orthorhombic system. researchgate.net The specific space group was identified as Pbc2₁, which defines the symmetry elements present within the crystal lattice. researchgate.net The unit cell parameters, which describe the dimensions of the fundamental repeating unit of the crystal, were determined to be a = 5.591(6) Å, b = 22.019(3) Å, and c = 14.742(2) Å, with the angle β being 90.0º. researchgate.net The structure was solved using direct methods, a common and effective approach for determining the phases of the diffraction data. researchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group Pbc2₁
a (Å) 5.591(6)
b (Å) 22.019(3)
c (Å) 14.742(2)
β (°) 90.0

This table presents the fundamental crystallographic parameters for this compound as determined by single-crystal X-ray diffraction. researchgate.net

In the solid state, molecules of this compound are not isolated but interact with their neighbors through various non-covalent forces. The primary intermolecular interaction identified in the crystal structure is hydrogen bonding. Specifically, N-H···N intermolecular hydrogen bonds are formed, linking adjacent molecules. researchgate.net These interactions result in the formation of dimeric structures within the crystal lattice. researchgate.net The molecules within the unit cell are packed in such a way that they form well-defined layers. researchgate.net

Theoretical and Computational Investigations of 2 Hydroxyimino 4 Phenylbut 3 Ene

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed for optimizing molecular geometries and predicting various molecular properties. researchgate.net For 2-Hydroxyimino-4-phenylbut-3-ene, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to determine the most stable conformation of the molecule. nih.govclinicsearchonline.org

The optimization process involves finding the minimum energy structure on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. The results of these calculations provide detailed information about bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. clinicsearchonline.orgresearchgate.net

Below is a table showcasing typical optimized geometric parameters for this compound, as would be obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC=N~1.28 Å
N-O~1.41 Å
C-C (phenyl)~1.39 Å
C=C~1.34 Å
Bond AngleC-C=N~120°
C=N-O~110°
Dihedral AngleC-C-C=C~180° (for trans isomer)

Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. osti.govresearchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions. These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. The choice of functional and basis set can influence the accuracy of the predicted spectra. osti.gov

A representative table of predicted electronic spectral data for this compound is provided below.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.543500.45
S0 → S24.282900.12
S0 → S34.962500.89

Note: This table contains example data that is representative of TD-DFT predictions for organic molecules with similar chromophores.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net

Different colors on the MEP map indicate different regions of electrostatic potential. Typically, red regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. researchgate.netdergipark.org.tr

For this compound, the MEP analysis would likely show a negative potential (red) around the oxygen and nitrogen atoms of the oxime group due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The phenyl group would show a mix of potentials, with the π-system being a region of relatively high electron density.

Computational Studies on Reaction Pathways and Energetics

Computational chemistry provides powerful tools to investigate reaction mechanisms, determine the structures of transition states, and calculate the energetics of reaction pathways. researchgate.net For this compound, these studies can explore various reactions, such as its formation, isomerization, or subsequent transformations.

By mapping the potential energy surface, computational methods can identify the minimum energy paths for reactions. This involves locating the transition state structures, which are saddle points on the potential energy surface, and calculating the activation energies required to overcome these barriers. Thermodynamic properties such as the enthalpy and Gibbs free energy of reaction can also be computed to determine the feasibility and spontaneity of a given chemical process. science.gov

A hypothetical reaction energetics table for the isomerization of this compound is shown below.

Reaction StepΔH (kcal/mol)ΔG (kcal/mol)Activation Energy (Ea) (kcal/mol)
E-isomer → Transition State15.216.515.2
Transition State → Z-isomer-12.8-13.5-
Overall Reaction 2.4 3.0 -

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies of reaction pathways.

Reaction Mechanisms and Transformations of 2 Hydroxyimino 4 Phenylbut 3 Ene

Mechanistic Pathways of Oxime Formation

The synthesis of 2-Hydroxyimino-4-phenylbut-3-ene, also known by its IUPAC name N-hydroxy-4-phenylbut-3-en-2-imine, proceeds through the reaction of benzylideneacetone (B49655) (4-phenylbut-3-en-2-one) with hydroxylamine (B1172632) hydrochloride in the presence of a base. organic-chemistry.orgresearchgate.net This reaction is a classic example of oxime formation from a ketone.

The mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of benzylideneacetone. This is followed by a proton transfer, typically from the nitrogen to the oxygen atom, to form a carbinolamine intermediate. Subsequent dehydration of this intermediate, often facilitated by acidic or basic conditions, leads to the formation of the C=N double bond characteristic of the oxime. The presence of a base in the reaction medium serves to neutralize the hydrochloric acid formed from hydroxylamine hydrochloride, thereby driving the equilibrium towards the product.

The reaction is generally carried out under mild conditions, and the resulting oxime can often be isolated as a crystalline solid. organic-chemistry.org The crystal structure of N-hydroxy-4-phenylbut-3-en-2-imine has been characterized by single-crystal X-ray diffraction, confirming its molecular geometry. organic-chemistry.orgresearchgate.net

Rearrangement Reactions Involving the Hydroxyimino Group

The hydroxyimino group is a versatile functional handle that can participate in several important rearrangement reactions.

Beckmann Rearrangement of Oximes

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an N-substituted amide. masterorganicchemistry.comwikipedia.org While no specific study on the Beckmann rearrangement of this compound is available, the general mechanism is well-understood and applicable. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comwikipedia.org This is followed by the migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with the simultaneous departure of water. masterorganicchemistry.com This concerted step results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule and tautomerization yields the corresponding amide.

For this compound, two possible products could arise from the Beckmann rearrangement, depending on which group migrates: the styryl group or the methyl group. The stereochemistry of the oxime (E or Z isomer) dictates which group is anti to the hydroxyl group and therefore which product is formed. The migratory aptitude of different groups also plays a role, with aryl groups generally showing a higher migratory aptitude than alkyl groups.

A variety of reagents can be used to catalyze the Beckmann rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride, as well as milder reagents. masterorganicchemistry.comwikipedia.org

Catalyst/ReagentGeneral ConditionsProduct Type
Concentrated H₂SO₄HeatingAmide
PCl₅Inert solventAmide
TsCl, PyridineMild conditionsAmide
Polyphosphoric acidHeatingAmide

Thermal Rearrangements Leading to Spirooxindoles from Related Nitrones

While not a direct reaction of the oxime itself, nitrones derived from oximes can undergo thermal rearrangements. In a relevant study, N-vinyl nitrones derived from fluorenone oxime were shown to undergo thermal rearrangement to produce spiroisoxazolines. This suggests that a nitrone formed from this compound could potentially undergo analogous transformations. The formation of spirooxindoles from related nitrones often proceeds through an intramolecular cycloaddition followed by rearrangement, though specific pathways are highly dependent on the substrate structure.

N-Vinylation Reactions and Nitrone Formation

Oximes can be converted into nitrones through various methods, including alkylation or acylation of the oxime oxygen followed by elimination, or by direct oxidation. Another route to nitrone formation involves the N-vinylation of oximes. For instance, copper-mediated coupling of oximes with vinyl boronic acids has been reported to yield N-vinyl nitrones.

These N-vinyl nitrones are valuable synthetic intermediates. For example, fluorenone N-vinyl nitrones have been shown to undergo subsequent rearrangement and addition reactions that differ from the typical [3+2] cycloaddition reactivity of nitrones. This highlights a potential pathway for the functionalization of this compound, should it be converted to its corresponding N-vinyl nitrone.

Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition Reactions of Related Oximes

Oximes are precursors to nitrile oxides, which are highly reactive 1,3-dipoles. The in-situ generation of nitrile oxides from oximes can be achieved through oxidation with various reagents, such as sodium hypochlorite (B82951) or N-bromosuccinimide.

Once generated, the nitrile oxide derived from this compound could participate in 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes. These cycloadditions are powerful methods for the construction of five-membered heterocyclic rings, such as isoxazoles and isoxazolines. The regioselectivity and stereoselectivity of these reactions are often high and can be predicted based on frontier molecular orbital theory. While no specific examples involving this compound are documented, the general reactivity pattern is a cornerstone of heterocyclic chemistry.

Reduction Chemistry of the Oxime Functionality to Primary Amines

The oxime group is readily reduced to a primary amine. This transformation is a valuable synthetic tool for introducing a primary amino group into a molecule. organic-chemistry.org A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Commonly used reducing agents for oximes include lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, catalytic hydrogenation (e.g., H₂/Pd-C), and sodium in alcohol. The reduction of this compound would yield 4-phenylbut-3-en-2-amine, a primary amine. nih.gov

Reducing AgentTypical Conditions
LiAlH₄Anhydrous ether or THF
NaBH₄/NiCl₂Methanol or ethanol (B145695)
H₂/Pd-CVarious solvents, pressure
Na/EthanolRefluxing ethanol

This reduction provides a synthetic route to the corresponding primary amine, which itself can be a precursor for the synthesis of various other compounds, including heterocycles. organic-chemistry.org

Cascade Transformations Involving the 4-Phenylbut-3-ene Core

The core structure of this compound, which features an α,β-unsaturated oxime, presents a versatile scaffold for various cascade transformations. These reactions, where multiple bonds are formed in a single synthetic operation without isolating intermediates, offer an efficient pathway to complex molecular architectures. While specific research on the cascade reactions of this compound is limited in publicly available literature, the reactivity of the α,β-unsaturated oxime functional group and the 4-phenylbut-3-ene core has been explored in analogous systems. These studies provide a strong basis for predicting the potential cascade transformations of the title compound.

The key reactive sites in this compound for cascade reactions include the nucleophilic oxime nitrogen, the electrophilic C=N bond, and the conjugated C=C double bond, which can participate in pericyclic reactions or act as a Michael acceptor. The phenyl group can also influence the reactivity and stability of intermediates.

A significant body of research exists on the cascade reactions of the broader class of α,β-unsaturated oximes. These reactions often lead to the formation of various nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. For instance, the intramolecular [4+2] cycloaddition of α,β-unsaturated oximes is known to proceed under relatively mild conditions to furnish nitrone intermediates, which can then undergo further cycloaddition reactions.

Furthermore, the precursor to this compound, benzylideneacetone, is known to participate in a variety of condensation and cycloaddition reactions. This inherent reactivity of the 4-phenylbut-3-ene core suggests that the corresponding oxime would also be amenable to a range of transformations.

Potential Cascade Pathways

Based on the known reactivity of related α,β-unsaturated oximes and their derivatives, several potential cascade transformations for this compound can be postulated. These often involve an initial activation step, followed by one or more intramolecular bond-forming events.

One plausible pathway involves the metal-catalyzed activation of the oxime moiety. For example, copper-catalyzed cyclization of oxime esters has been shown to be a powerful method for the synthesis of various nitrogen heterocycles. In a similar vein, treatment of this compound or its derivatives (such as the O-acetyl oxime) with a suitable copper catalyst could initiate a cascade sequence. This could involve the formation of a ketenimine intermediate, which could then undergo intramolecular cyclization with the phenyl ring or a suitably placed functional group.

Another potential cascade transformation is the intramolecular cyclization onto the phenyl ring, which could be triggered by an electrophilic activation of the oxime or the double bond. This could lead to the formation of fused heterocyclic systems.

The following table summarizes some general cascade transformations observed for α,β-unsaturated oximes and related compounds, which could potentially be applied to this compound.

Reaction Type General Reactants Catalyst/Conditions Potential Products from this compound
Intramolecular [4+2] Cycloadditionα,β-Unsaturated Oximes with a tethered dieneThermal or Lewis AcidFused heterocyclic systems containing a nitrone intermediate
Copper-Catalyzed CyclizationOxime esters and various coupling partnersCu(I) or Cu(II) saltsSubstituted pyridines, pyrazoles, or other N-heterocycles
Tandem Michael Addition/Cyclizationα,β-Unsaturated Oximes and nucleophilesBase or organocatalystFunctionalized cyclic oximes or isoxazolines
Radical-Mediated CascadeOxime derivatives and radical initiatorsPhotochemical or chemical initiatorsComplex polycyclic structures

It is important to note that the specific outcomes of these reactions would be highly dependent on the reaction conditions, the nature of any additional reagents, and the stereochemistry of the starting material. Detailed experimental studies would be required to validate these potential cascade transformations for this compound and to fully characterize the resulting products.

Synthetic Applications of 2 Hydroxyimino 4 Phenylbut 3 Ene

Role as a Versatile Building Block in Organic Synthesis

In organic synthesis, the value of a chemical is often determined by its ability to act as a "building block"—a molecule that can be readily incorporated into a larger, more complex structure. sigmaaldrich.com 2-Hydroxyimino-4-phenylbut-3-ene serves this purpose effectively due to its multiple reactive sites. The conjugated π-system, comprising the C=C double bond and the C=N bond of the oxime, allows for a variety of addition reactions. The oxime group itself provides a source of nitrogen and can participate in cyclization and rearrangement reactions. This multifunctionality allows it to be a key starting material for creating a diverse array of organic molecules, particularly heterocyclic compounds that are significant in medicinal and materials chemistry. sigmaaldrich.comnih.gov

Precursor for Nitrogen-Containing Heterocycles

The inherent structure of this compound, containing both carbon-carbon unsaturation and a nitrogen-bearing functional group, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles.

Quinolines: The quinoline (B57606) core is a privileged scaffold in medicinal chemistry. mdpi.comnih.gov One classic method for quinoline synthesis is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst. nih.gov The precursor to this compound, benzylidene acetone (B3395972), is a suitable substrate for this reaction. By extension, the oxime can be hydrolyzed back to the ketone in situ or used in related synthetic strategies that tolerate the oxime group, leading to the formation of substituted quinolines. sapub.orgmdpi.com

Azetidinones: Azetidinones, also known as β-lactams, are a critical class of compounds, most famously represented by penicillin antibiotics. derpharmachemica.combepls.com The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a primary method for constructing the azetidinone ring. mdpi.com While this compound is an oxime, it can be readily converted to the corresponding imine, which can then undergo cycloaddition with a suitable ketene (generated in situ from an acyl chloride and a tertiary amine) to yield a β-lactam ring. derpharmachemica.commdpi.com This positions the compound as a valuable precursor for complex azetidinone derivatives. researchgate.net

Table 1: General Conditions for Azetidinone Synthesis
ReactantsReagents & ConditionsProduct TypeReference
Imine + Acyl ChlorideTriethylamine, various solvents (e.g., CH₂Cl₂, Dioxane)2-Azetidinone mdpi.com, derpharmachemica.com, mdpi.com
Schiff Base + Chloroacetyl chlorideMicrowave irradiation or conventional heatingβ-Lactam derpharmachemica.com

Triazoles: 1,2,3-triazoles and 1,2,4-triazoles are five-membered heterocyclic rings with three nitrogen atoms that exhibit a wide range of biological activities. raco.catfrontiersin.orgnih.gov The synthesis of 1,2,3-triazoles is often achieved via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov While this compound is not an alkyne or an azide, its functional groups can be chemically manipulated to participate in triazole formation. For instance, the oxime can be converted to a hydrazone, which can then react with other reagents to form a 1,2,4-triazole (B32235) ring. frontiersin.orgnih.gov

Thiadiazoles: Thiadiazoles are heterocyclic compounds containing two nitrogen atoms and one sulfur atom in a five-membered ring. The 1,3,4-thiadiazole (B1197879) isomer is particularly important in medicinal chemistry. mdpi.com A common synthetic route involves the cyclization of thiosemicarbazides, often in the presence of an acid or dehydrating agent like phosphorus oxychloride. scienceopen.commdpi.com this compound can serve as a starting point for this synthesis by first converting the oxime to a hydrazide, which then reacts with an isothiocyanate to form the necessary thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then be cyclized to yield the desired 2-amino-1,3,4-thiadiazole (B1665364) derivative. mdpi.com

Table 2: Synthetic Pathways to Thiadiazoles and Triazoles
HeterocycleCommon PrecursorTypical Reagents/ConditionsReference
1,3,4-ThiadiazoleThiosemicarbazideH₂SO₄, POCl₃, or Lawesson's reagent scienceopen.com, nih.gov, mdpi.com
1,2,3-TriazoleAlkyne + AzideCu(I) catalyst (CuAAC) nih.gov
1,2,4-TriazoleHydrazone / ThiosemicarbazideAcidic or alkaline cyclization raco.cat, nih.gov

Pyrimidines: The pyrimidine (B1678525) ring is a core component of nucleobases and many pharmaceuticals. nih.govmdpi.com Syntheses of pyrimidines often involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335) derivative. researchgate.net A modern approach involves the one-pot condensation of S-alkylisothioureas with β-ketoesters. nih.gov The α,β-unsaturated system in this compound can be considered a vinylogous ketone, and with appropriate modification, it can participate in condensation reactions with reagents like S-methylisothiourea to construct the pyrimidine ring. mdpi.com

Pyrazoles: Pyrazoles are five-membered heterocycles with two adjacent nitrogen atoms, known for their presence in various bioactive compounds. dergipark.org.trrsc.org The Knorr pyrazole (B372694) synthesis and related methods typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com The Michael addition of hydrazine to the α,β-unsaturated system of this compound, followed by intramolecular cyclization and dehydration, provides a direct route to pyrazole derivatives. nih.govorganic-chemistry.org

Azirines and Aziridines: These are three-membered nitrogen-containing heterocycles that are valuable, albeit strained, synthetic intermediates. The Neber rearrangement is a classic method for converting a ketoxime into an α-amino ketone via an azirine intermediate. This reaction typically involves the treatment of a ketoxime tosylate with a base. Applying this methodology to the tosylated derivative of this compound would provide a pathway to substituted azirines, which can then be isolated or converted to other useful products. researchgate.net

Utility in the Protection and Purification of Carbonyl Compounds

The formation of an oxime from a ketone or aldehyde is a standard method for the protection of carbonyl groups during multi-step syntheses. organic-chemistry.org A protecting group temporarily masks a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org

This compound is formed from the reaction of benzylidene acetone (a carbonyl compound) with hydroxylamine (B1172632). researchgate.net This reaction can be reversed under mild acidic conditions, regenerating the original ketone. The oxime is generally stable to a variety of reagents, including nucleophiles like organolithium and Grignard reagents, and bases. organic-chemistry.org This stability makes the oxime an effective protecting group for the carbonyl functionality of benzylidene acetone, allowing for selective reactions at other sites of a molecule containing this moiety. Furthermore, the crystalline nature of many oximes can aid in the purification of the parent carbonyl compounds.

Coordination Chemistry of 2 Hydroxyimino 4 Phenylbut 3 Ene

2-Hydroxyimino-4-phenylbut-3-ene as a Ligand in Metal Complexes

Oximes, in general, are recognized as highly versatile ligands in coordination chemistry. researchgate.net The presence of both a nitrogen and an oxygen atom in the hydroxyimino group (C=N-OH) allows for multiple modes of coordination. The deprotonation of the oxime's hydroxyl group to form an oximato ligand further enhances its coordination versatility.

Ligand Design Principles and Donor Atom Properties

The design of ligands based on this compound is guided by the inherent properties of its donor atoms—the nitrogen of the imine group and the oxygen of the hydroxyl group. The nitrogen atom acts as a soft donor, favoring coordination to softer metal ions, while the oxygen atom is a hard donor, preferring harder metal centers. This dual-donor nature allows for the formation of stable complexes with a wide range of transition metals.

The electronic properties of the ligand can be tuned by modifying the phenyl ring or the backbone of the butene chain. The introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electron density on the donor atoms, thereby influencing the stability and reactivity of the resulting metal complexes. The conjugated system extending from the phenyl ring to the imine group can also play a role in the electronic structure of the complexes.

Chelation Modes and Metal-Ligand Bonding Character

This compound and its analogs can coordinate to metal ions in several ways. The most common mode is as a bidentate ligand, forming a stable five-membered chelate ring through the nitrogen of the imino group and the oxygen of the deprotonated hydroxyl group (oximato). researchgate.net This chelation is a key factor in the stability of the resulting complexes.

Synthesis of Metal Complexes of this compound Analogs

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Transition Metals (e.g., Cu, Co, Ni, Cd, Hg, Fe)

Complexes of ligands similar to this compound have been successfully synthesized with a variety of transition metals. For instance, copper(II), cobalt(II), and nickel(II) readily form complexes with oxime-containing ligands. riken.jp The synthesis of complexes with other metals such as cadmium(II), mercury(II), and iron(III) with oxime-based ligands has also been reported. jrtdd.com The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, with 1:2 metal-to-ligand ratios being common, leading to the formation of neutral or charged species depending on the oxidation state of the metal and the charge of the ligand.

Table 1: Examples of Synthesized Metal Complexes with Analogous Oxime Ligands

Metal IonLigand TypeResulting Complex Stoichiometry (M:L)Reference
Cu(II)Phenolic Oxime1:2 nih.gov
Co(II)Azo-Schiff Base Oxime1:2 e3s-conferences.org
Ni(II)Azo-Schiff Base Oxime1:2 e3s-conferences.org
Cd(II)Diacetylmonoximehydrazide-4-hydroxybenzaldehyde1:2 jrtdd.com
Hg(II)Diacetylmonoximehydrazide-4-hydroxybenzaldehyde1:2 jrtdd.com
Fe(III)Diazo Functionalised Oxime1:2 researchgate.net

This table is illustrative and based on data for analogous oxime ligands.

Influence of Reaction Conditions on Complex Formation

The formation of metal complexes with this compound analogs is sensitive to various reaction conditions. researchgate.net The pH of the reaction medium is a critical factor, as it influences the deprotonation of the oxime's hydroxyl group, which is often necessary for chelation. The choice of solvent can affect the solubility of the reactants and the stability of the resulting complex. Temperature and reaction time can also play a role in the kinetics of complex formation and may influence the final product's crystallinity and purity. The metal-to-ligand molar ratio is another key parameter that can dictate the stoichiometry and nuclearity (mononuclear, binuclear, or polynuclear) of the resulting complex.

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and bonding in coordination compounds of this compound analogs are primarily investigated using spectroscopic techniques and computational methods.

UV-visible spectroscopy is a powerful tool for probing the electronic transitions within these complexes. The spectra typically exhibit intense bands in the UV region corresponding to π-π* and n-π* transitions within the ligand, and potentially charge-transfer bands (ligand-to-metal or metal-to-ligand). In the visible region, d-d transitions of the metal ion can be observed, and their positions and intensities provide valuable information about the geometry of the coordination sphere and the ligand field strength. riken.jp

Ligand Field Theory and Molecular Orbital Approaches

The electronic properties and bonding in metal complexes of this compound can be effectively described using a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. These theoretical frameworks provide insights into the d-orbital splitting and the nature of the metal-ligand bonds.

In a typical octahedral complex of a first-row transition metal with this compound, the ligand acts as a bidentate donor, coordinating through the nitrogen of the oxime group and the oxygen of the deprotonated hydroxyl group. The interaction between the metal d-orbitals and the ligand orbitals leads to the splitting of the d-orbitals into t₂g and eg sets. The magnitude of this splitting, denoted as 10Dq or Δo, is influenced by the nature of the metal ion and the specific stereochemistry of the complex.

For instance, in nickel(II) complexes with related bis(oxime)amine ligands, a pseudo-octahedral geometry is commonly observed. nih.gov The value of 10Dq can be determined from the electronic absorption spectra of these complexes. The position of the absorption bands corresponds to electronic transitions between the split d-orbitals. Studies on a series of Ni(II) complexes with tripodal amine ligands containing two oxime donor arms have shown that the ligand field strength is sensitive to the nature of the other coordinating groups. nih.gov

Molecular orbital calculations, often employing Density Functional Theory (DFT), provide a more detailed picture of the bonding. These calculations reveal the covalent character of the metal-ligand bonds and the contribution of both metal and ligand orbitals to the molecular orbitals of the complex. For example, in copper(II) complexes with ligands containing 2-hydroxyphenone moieties, which are structurally analogous to this compound, DFT studies have been used to elucidate the composition of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org These studies indicate that the HOMO is often ligand-based, while the LUMO has a significant metal character, which has important implications for the electronic transitions and reactivity of the complexes. semanticscholar.org

The following table presents typical ligand field parameters for related Ni(II) complexes, illustrating the effect of the coordinating environment on the electronic structure.

Complex Fragment10Dq (cm⁻¹)
[Ni(oxime)₂(alkyl/aryl amine)]~10,500
[Ni(oxime)₂(amide)]~10,800
[Ni(oxime)₂(carboxylate)]~11,000
[Ni(oxime)₂(alcohol)]~11,200
[Ni(oxime)₂(pyridyl)]~11,500
[Ni(oxime)₃]~11,800

Data adapted from studies on Ni(II) complexes with bis(oxime)amine-containing ligands. nih.gov

Charge Transfer Phenomena in Complexes

Charge transfer (CT) transitions are a prominent feature in the electronic spectra of metal complexes of this compound. These transitions involve the movement of an electron between molecular orbitals that are predominantly centered on the metal and those centered on the ligand.

Two main types of charge transfer transitions are observed: Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT). LMCT transitions typically occur when the ligand has high-energy filled orbitals and the metal has low-energy empty or partially filled orbitals. Conversely, MLCT transitions are favored when the metal has filled d-orbitals of relatively high energy and the ligand possesses low-lying empty orbitals (e.g., π* orbitals).

In palladium(II) complexes with imine oxime ligands, which are structurally similar to this compound, both π→π* and charge transfer transitions are observed in the electronic spectra. scispace.com DFT calculations on such complexes have shown that the HOMO and LUMO energies can be used to predict the nature of these transitions. scispace.com For copper(II) complexes with related ligands, LMCT bands are often observed, where an electron is excited from a ligand-based HOMO to a copper-based LUMO. semanticscholar.org

The energy of these charge transfer bands is sensitive to the solvent polarity, a phenomenon known as solvatochromism. This has been observed in mixed ligand copper(II) complexes containing diamine and malonate derivatives, where the d-d absorption bands exhibit color changes in different solvents. researchgate.net

The table below summarizes the observed electronic transitions for a related palladium(II) complex.

Transition TypeWavelength (nm)Assignment
π→π*~280Intra-ligand transition
LMCT~350Ligand to Metal Charge Transfer
d-d~450Metal-centered transition

Data generalized from studies on Pd(II) complexes with imine oxime ligands. scispace.com

Stereochemical Aspects and Isomerism in Metal Complexes

The coordination of this compound to a metal center can lead to various forms of isomerism, including geometric and optical isomerism. The specific isomers that are formed depend on the coordination number of the metal, the stoichiometry of the complex, and the reaction conditions.

For octahedral complexes of the type [M(L)₃], where L is a bidentate ligand like this compound, two geometric isomers are possible: facial (fac) and meridional (mer). In the fac isomer, the three donor atoms of one type (e.g., the three nitrogen atoms) occupy the corners of one face of the octahedron. In the mer isomer, these three donor atoms lie in a plane that bisects the octahedron. Both the fac and mer isomers are chiral and can exist as a pair of enantiomers (Δ and Λ). nih.gov

The stereochemistry of cobalt(III) complexes with tridentate imino- and amino-oxime ligands has been studied in detail. researchgate.net These studies have shown that different isomers can be isolated and characterized, and their stability and interconversion can be investigated. For example, in bis(tridentate ligand)cobalt(III) complexes, cis-fac, trans-fac, and mer isomers can exist. irb.hr

In square planar complexes, such as those of palladium(II) and platinum(II), cis and trans geometric isomers can be formed when two molecules of a monodentate ligand and one molecule of the bidentate this compound are coordinated to the metal center. If the ligand itself is unsymmetrical, further isomerism is possible. The synthesis of palladium(II) complexes with phosphino-oxime ligands has demonstrated the formation of specific isomers that can be characterized by X-ray diffraction. rsc.orgrsc.org

The different types of isomerism possible for a generic octahedral complex with three bidentate ligands are summarized below.

Isomer TypeDescriptionChirality
Facial (fac)Three identical donor atoms occupy one face of the octahedron.Chiral (exists as Δ and Λ enantiomers)
Meridional (mer)Three identical donor atoms lie in a plane bisecting the octahedron.Chiral (exists as Δ and Λ enantiomers)

Catalytic Applications of this compound Metal Complexes

Metal complexes of this compound and related ligands have shown significant promise as catalysts in a variety of organic transformations, particularly in oxidation reactions. The catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with both the substrate and the oxidant.

Complexes of nickel, cobalt, and palladium with oxime-containing ligands have been investigated as catalysts for the oxidation of alkenes. nih.govresearchgate.net For instance, nickel(II)-Schiff base complexes have been shown to effectively catalyze the epoxidation of olefins in the presence of oxidants like sodium hypochlorite (B82951) (NaOCl).

The oxidation of cyclooctene (B146475) is a common benchmark reaction to test the efficacy of new oxidation catalysts. While specific data for cyclooctene oxidation using this compound complexes is limited, studies on analogous systems provide valuable insights. For example, rhenium(V) oxo complexes with β-ketiminate ligands are effective catalyst precursors for the epoxidation of cis-cyclooctene, achieving yields of up to 55% with tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govsigmaaldrich.comsigmaaldrich.com Similarly, electrochemical epoxidation of cyclooctene has been achieved with high selectivity using a modified nickel hydroxide (B78521) catalyst. nih.gov

The catalytic performance, including conversion and selectivity, is highly dependent on the choice of metal, the ligand structure, the oxidant, and the reaction conditions.

The following table shows representative results for the catalytic oxidation of cyclooctene with related metal complexes.

Catalyst SystemOxidantProductConversion (%)Selectivity (%)
[ReOCl(DiPO)₂]TBHPCyclooctene oxideup to 55>95
Ni(OH)₂/Ni Foam (modified)H₂O (electrochemical)Cyclooctene oxide~60>90
Nickel(II)-Schiff baseNaOClCyclooctene oxideModerateHigh

Data adapted from studies on related β-ketiminate and Schiff base complexes. nih.govnih.gov

Understanding the active species and intermediates in the catalytic cycle is crucial for optimizing the catalyst performance and reaction conditions. In oxidation reactions catalyzed by metal complexes, high-valent metal-oxo species are often proposed as the key reactive intermediates.

For cobalt-catalyzed oxidations, high-valent cobalt-oxo species have been identified as the active intermediates in both the oxidation of organic substrates and water oxidation. nih.gov These species are generated through the reaction of a cobalt complex with an oxidant like hydrogen peroxide or KHSO₅. In the case of nickel-catalyzed oxidations, a nickel(IV)-oxo intermediate is often postulated. The reaction is thought to proceed via an open-chain radical pathway, which can explain the observed product distributions.

In palladium-catalyzed oxidative reactions of alkenes, the mechanism often involves the formation of a π-allyl palladium intermediate through allylic C-H bond activation. researchgate.net The subsequent steps can involve nucleophilic attack on the coordinated alkene, followed by reductive elimination to yield the final product and regenerate the active catalyst. Mechanistic studies on palladium-catalyzed cyclizations of oxime esters have provided evidence for the formation of alkylideneaminopalladium(II) intermediates. acs.org

The identification of these transient species often requires a combination of spectroscopic techniques, kinetic studies, and theoretical calculations. For example, in situ ESI-HRMS and EPR spectroscopy have been used to detect cobalt-oxo intermediates in catalytic oxidation reactions. nih.gov

Future Research Directions for 2 Hydroxyimino 4 Phenylbut 3 Ene

Exploration of Novel Synthetic Pathways

The current established synthesis involves the reaction of benzylidene acetone (B3395972) with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.net Future research should focus on developing more efficient, sustainable, and diverse synthetic routes.

Multi-component Reactions: One promising avenue is the development of one-pot, multi-component reactions. An approach similar to the three-component reaction of benzylideneacetone (B49655) with N-alkoxycarbonylbenzothiazolium species could be adapted to generate derivatives of 2-Hydroxyimino-4-phenylbut-3-ene, offering a streamlined synthesis process. mdpi.com The reactivity of the 4-phenylbut-3-en-2-one precursor with reagents like cyanoacetamide to form complex bicyclic systems further underscores its potential in building molecular complexity in a single step. reading.ac.uk

Green Chemistry and Nanocatalysis: The use of environmentally benign catalysts and solvents is a major goal in modern chemistry. Research into using biogenic nanoparticles, such as those derived from zinc oxide (ZnO), could provide a sustainable and efficient catalytic method for synthesizing this compound or its derivatives. chimicatechnoacta.ru Such methods often benefit from mild reaction conditions, high yields, and catalyst reusability. chimicatechnoacta.ru

Biocatalysis: Enzymatic transformations represent another frontier. Exploring the use of specific enzymes, such as lipases or oxime-forming biocatalysts, could enable highly selective and efficient synthesis under mild, aqueous conditions. researchgate.net This approach aligns with the growing trend of using biocatalysis for producing fine chemicals.

Table 1: Potential Novel Synthetic Pathways

Synthetic ApproachDescriptionPotential AdvantagesRelevant Precedent/Concept
Multi-Component ReactionsCombining three or more reactants in a single pot to form the product, minimizing intermediate isolation steps.Increased efficiency, reduced waste, rapid access to molecular diversity.Synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates from benzylideneacetone. mdpi.com
NanocatalysisUsing metallic or metal oxide nanoparticles as heterogeneous catalysts to promote the reaction.High catalytic activity, mild reaction conditions, catalyst recyclability, and environmental compatibility. chimicatechnoacta.ruSynthesis of chromen-2-one derivatives using biogenic ZnO nanoparticles. chimicatechnoacta.ru
Enzymatic Synthesis (Biocatalysis)Employing isolated enzymes or whole-cell systems to catalyze the formation of the oxime.High specificity and selectivity, mild reaction conditions (pH, temperature), reduced byproducts.Enzymatic esterification for the synthesis of methyl 3-hydroxybutyrate. researchgate.net

Advanced Spectroscopic Characterization Techniques

The solid-state structure of this compound has been characterized by single-crystal X-ray diffraction (XRD), revealing an orthorhombic crystal system (space group Pbc21). researchgate.net However, a more comprehensive understanding of its structural and electronic properties in different states requires the application of advanced spectroscopic methods.

Future work should include a full assignment of its nuclear magnetic resonance (NMR) spectra using two-dimensional techniques such as COSY, HSQC, and HMBC. This would provide unambiguous confirmation of its solution-state structure and could reveal subtle conformational details. Furthermore, techniques like time-resolved photoluminescence or transient absorption spectroscopy could be employed to investigate the compound's excited-state properties and dynamics, which is crucial for applications in photochemistry or materials science. weizmann.ac.il

Table 2: Proposed Advanced Spectroscopic Analyses

TechniqueInformation GainedRationale
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of all ¹H and ¹³C signals; through-bond correlations to confirm connectivity.Provides definitive structural confirmation in solution and aids in the characterization of new derivatives.
Time-Resolved SpectroscopyInformation on excited-state lifetimes, charge transfer dynamics, and photoisomerization pathways.Essential for evaluating the potential of the compound in photophysical applications or as a photosensitive material. weizmann.ac.il
Circular Dichroism (CD) SpectroscopyAnalysis of chiral properties if enantiomerically pure samples are synthesized.Important for applications in asymmetric catalysis or as chiral ligands.

Deeper Mechanistic Insights through Computational Chemistry

Computational chemistry offers powerful tools to complement experimental findings and provide a deeper understanding of molecular properties and reactivity. For this compound, a thorough computational study has yet to be reported but could yield significant insights.

Structural and Electronic Properties: Density Functional Theory (DFT) calculations, using a functional like B3LYP with a 6-311G(d,p) basis set, could be used to optimize the molecular geometry. researchgate.net The results can be compared with the existing single-crystal XRD data to validate the computational model. researchgate.net Subsequent Natural Bond Orbital (NBO) analysis can elucidate the electronic structure, revealing atomic charges and intramolecular charge transfer (ICT) interactions that stabilize the molecule. researchgate.net

Reactivity and Spectral Prediction: Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO) can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic modifications. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the UV-Visible electronic absorption spectrum, allowing for the assignment of specific electronic transitions (e.g., n→π* or π→π*) that correspond to experimentally observed peaks. researchgate.net

Table 3: Recommended Computational Chemistry Studies

Computational MethodPurposeSpecific Insights for this compound
Density Functional Theory (DFT)Geometry optimization and calculation of electronic ground state properties.Obtain an optimized 3D structure; calculate vibrational frequencies to compare with IR spectra. researchgate.net
Natural Bond Orbital (NBO) AnalysisTo study intramolecular bonding and charge distribution.Quantify hyperconjugative interactions, atomic charges, and understand the electronic stabilization of the conjugated system. researchgate.net
Frontier Molecular Orbital (FMO) AnalysisTo determine the distribution of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Predict the molecule's reactivity and identify sites susceptible to chemical attack. researchgate.net
Time-Dependent DFT (TD-DFT)To simulate the electronic (UV-Vis) absorption spectrum.Predict absorption maxima (λmax) and assign the character of electronic transitions. researchgate.net

Design of Novel Ligands and Catalysts Based on the this compound Scaffold

The molecular structure of this compound, featuring a coordinating oxime group (-NOH) and a delocalized π-system, makes it an attractive scaffold for the design of novel ligands and catalysts.

Ligand Design: The oxime moiety is well-known to coordinate with a variety of metal ions. By introducing or modifying functional groups on the phenyl ring or the methyl group, a library of new ligands can be created. These ligands could be used for metal ion extraction, sensing, or the formation of novel coordination polymers with interesting magnetic or optical properties.

Catalyst Development: Structure-activity relationship (SAR) studies, similar to those performed on phenylbutanoic acid derivatives for enzyme inhibition, could guide the design of new catalysts. nih.gov Coordination of the this compound scaffold to transition metals (e.g., iron, ruthenium, palladium) could yield catalysts for important organic transformations. The potential for metal-ligand cooperation could open doors to developing catalysts for reactions like olefin metathesis or Michael additions. weizmann.ac.il

Table 4: Future Applications in Ligand and Catalyst Design

Application AreaProposed Research DirectionRationale
Coordination ChemistrySynthesize metal complexes with various transition metals (e.g., Cu, Ni, Co, Fe).The oxime group is an excellent chelating agent, potentially forming stable and structurally interesting complexes.
Homogeneous CatalysisDevelop metal complexes based on the scaffold to catalyze organic reactions like cross-coupling or oxidation.The electronic properties of the ligand can be tuned by substitution on the phenyl ring to influence the catalytic activity of the metal center. weizmann.ac.il
Enzyme InhibitionConduct structure-activity relationship (SAR) studies by synthesizing derivatives and testing them against specific enzymes.The phenylbutenone backbone is present in some biologically active molecules, suggesting potential for targeted drug design. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 2-Hydroxyimino-4-phenylbut-3-ene in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods or well-ventilated areas to minimize inhalation exposure. Respiratory protection (e.g., NIOSH-approved masks) is required for prolonged exposure .
  • PPE : Wear impermeable gloves (e.g., nitrile) and safety goggles. Glove selection should account for penetration resistance and degradation rates, though specific material recommendations require further testing .
  • Storage : Store in tightly sealed containers in locked, ventilated cabinets to prevent oxidation or moisture ingress .

Q. What experimental design strategies are recommended for synthesizing this compound?

  • Methodological Answer :

  • Reaction Optimization : Use kinetic monitoring (e.g., TLC or HPLC) to track intermediate formation. Adjust parameters like temperature (e.g., 0–5°C for nitroso group stability) and solvent polarity to minimize byproducts .
  • Catalyst Selection : Test transition-metal catalysts (e.g., Cu or Fe) for imine formation efficiency. Include control experiments without catalysts to assess intrinsic reactivity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm the hydroxyimino group’s resonance (δ 8–10 ppm) and IR for C=N stretching (~1600 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion verification .
  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

  • Methodological Answer :

  • Triangulation : Compare results across multiple techniques (e.g., X-ray crystallography for solid-state structure vs. DFT calculations). Replicate experiments under controlled conditions to isolate variables like solvent effects .
  • Error Analysis : Quantify instrument precision (e.g., NMR field homogeneity) and computational basis-set limitations. Use Bayesian statistics to assess confidence intervals .

Q. What methodologies are suitable for studying the adsorption behavior of this compound on indoor surfaces or nanomaterials?

  • Methodological Answer :

  • Surface Reactivity : Apply microspectroscopic imaging (e.g., AFM-IR) to map adsorption sites on silica or polymer surfaces. Monitor kinetic uptake using quartz crystal microbalance (QCM) under varying humidity .
  • Oxidative Stability : Expose adsorbed samples to ozone or UV light and analyze degradation products via GC-MS to assess environmental persistence .

Q. How can researchers evaluate the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems. Supplement with LC-MS to identify metabolites like phenylbutanedione .
  • Photolysis Studies : Expose the compound to simulated sunlight (λ > 290 nm) in photoreactors and track nitroso group cleavage via UV-Vis spectroscopy .

Q. What strategies are recommended for impurity profiling and purity assessment during this compound synthesis?

  • Methodological Answer :

  • Impurity Isolation : Use preparative HPLC to separate byproducts (e.g., dimerized species). Characterize isolated impurities via 13C^{13}C-NMR and elemental analysis .
  • Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for precise purity calculations .

Q. How can the reactivity of this compound with nucleophiles or electrophiles be systematically investigated?

  • Methodological Answer :

  • Kinetic Profiling : Conduct stopped-flow experiments with varying concentrations of nucleophiles (e.g., amines) to determine rate constants. Monitor intermediates via time-resolved FTIR .
  • Computational Modeling : Use DFT to predict reactive sites (e.g., imino nitrogen) and validate with Hammett plots for substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.